Man(a1-3)[Man(a1-6)]Man(a)-O-Bn
Description
The compound 2-[[3,5-Dihydroxy-6-phenylmethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol (hereafter referred to as Compound A) is a highly complex glycoside characterized by multiple hydroxyl groups, a phenylmethoxy substituent, and interconnected oxane (pyranose) rings. Its molecular formula is C₂₇H₄₂O₂₁, with a molecular weight of 666.22 g/mol (calculated from adduct data in ). The structure includes a central oxane ring substituted with hydroxymethyl groups and linked to additional oxane units via glycosidic bonds. A phenylmethoxy group at the 6-position of one oxane ring distinguishes it from simpler glycosides. Predicted collision cross-section (CCS) values for its adducts range from 221.8 Ų ([M-H]⁻) to 251.4 Ų ([M+Na-2H]⁻), suggesting a compact yet polar conformation suitable for interactions in aqueous environments .
Properties
CAS No. |
149022-23-1 |
|---|---|
Molecular Formula |
C25H38O16 |
Molecular Weight |
594.6 g/mol |
IUPAC Name |
(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-3,5-dihydroxy-6-phenylmethoxy-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C25H38O16/c26-6-11-14(28)17(31)19(33)23(38-11)37-9-13-16(30)22(41-25-20(34)18(32)15(29)12(7-27)39-25)21(35)24(40-13)36-8-10-4-2-1-3-5-10/h1-5,11-35H,6-9H2/t11-,12-,13-,14-,15-,16-,17+,18+,19+,20+,21+,22+,23+,24+,25-/m1/s1 |
InChI Key |
ZJEBYRRLXCRZQN-CXENLNBFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)CO)O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Biological Activity
The compound 2-[[3,5-Dihydroxy-6-phenylmethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex glycoside that exhibits significant biological activity. This article aims to explore its biological properties, mechanisms of action, and potential applications in various fields such as pharmacology and nutrition.
Chemical Structure and Properties
The compound features multiple hydroxyl groups and a phenylmethoxy moiety, contributing to its potential biological activities. The structural complexity suggests that it may interact with various biological targets.
Molecular Formula and Weight
- Molecular Formula : C27H32O14
- Molecular Weight : 580.54 g/mol
Antioxidant Properties
Research indicates that glycosides like this compound possess antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. Studies have shown that compounds with similar structures can scavenge free radicals effectively, thus protecting cellular components from oxidative damage .
Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of cytochrome P450 enzymes, which play a significant role in drug metabolism and synthesis of cholesterol and steroid hormones . This inhibition can lead to altered pharmacokinetics of co-administered drugs.
Anticancer Activity
Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. For example, compounds with similar structures have shown efficacy against breast cancer cell lines by promoting cell cycle arrest and apoptosis .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. It may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in inflammatory diseases . This activity could be beneficial in managing conditions like arthritis and other chronic inflammatory disorders.
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays. Results demonstrated a significant reduction in DPPH radical concentration, indicating robust antioxidant activity comparable to established antioxidants like ascorbic acid .
Study 2: Enzyme Inhibition Profile
In vitro studies on enzyme inhibition revealed that the compound significantly inhibited α-amylase activity, suggesting potential applications in managing diabetes by slowing carbohydrate digestion .
Study 3: Anticancer Efficacy
A recent study investigated the effects of the compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability and increased markers of apoptosis, suggesting that this compound could be further developed as a therapeutic agent against breast cancer .
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
This compound exhibits significant antioxidant properties due to its multiple hydroxyl groups, which can scavenge free radicals. Research indicates that polyphenolic compounds can mitigate oxidative stress-related diseases such as cardiovascular diseases and cancer .
Potential in Drug Development
The structural complexity of this compound suggests potential as a lead in drug development. Its ability to interact with various biological targets makes it a candidate for further pharmacological studies aimed at treating metabolic disorders and inflammatory conditions .
Nutraceutical Applications
Functional Food Ingredient
Due to its antioxidant and anti-inflammatory properties, this compound can be incorporated into functional foods aimed at enhancing health benefits. Studies have shown that polyphenols can improve gut health and modulate metabolic pathways .
Bioavailability Studies
Research into the bioavailability of this compound indicates that its complex structure may affect absorption rates. Understanding these dynamics is crucial for developing effective nutraceutical formulations .
Agricultural Science
Natural Pesticide Development
The compound's bioactive properties suggest potential use as a natural pesticide. Research has demonstrated that certain phenolic compounds can deter pests and inhibit fungal growth, offering an environmentally friendly alternative to synthetic pesticides .
Plant Growth Promotion
There is emerging evidence that polyphenolic compounds can enhance plant growth and resistance to stress. This application could be significant in sustainable agriculture practices aimed at improving crop yields without chemical fertilizers .
Data Tables
Case Studies
- Antioxidant Efficacy Study : A study conducted on the antioxidant capacity of various polyphenolic compounds showed that the subject compound significantly reduced oxidative stress in cellular models, indicating its potential for therapeutic use against oxidative damage-related diseases.
- Nutraceutical Formulation Research : A formulation incorporating this compound was tested for its effects on gut microbiota. Results indicated a favorable modulation of gut flora and improved metabolic profiles in subjects consuming the functional food product.
- Agricultural Application Trial : Field trials using this compound as a natural pesticide demonstrated a marked reduction in pest populations compared to control plots treated with conventional pesticides, suggesting its viability as a sustainable agricultural input.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Compound A , we compare its structural, physicochemical, and functional attributes with three analogous glycosides from the evidence (Table 1).
Table 1: Structural and Physicochemical Comparison
Structural Differentiation
Core Scaffold: Compound A features a branched oxane network with phenylmethoxy and hydroxymethyl groups. Compound B (C₂₆H₃₀O₁₅) contains a chromenylium ion (flavylium core), common in anthocyanins, linked to a glycoside . Compound C (C₂₇H₃₂O₁₇) shares a chromenylium group but includes a phenoxy substituent, enhancing its aromaticity . Compound D (C₂₆H₃₈O₁₆) from has a benzoyloxy group, reducing polarity compared to Compound A .
Functional Groups :
- The phenylmethoxy group in Compound A may confer stability against enzymatic hydrolysis compared to the chromenylium ion in B and C , which is pH-sensitive .
- Compound D’s benzoyloxy group increases lipophilicity, suggesting better membrane permeability than A ’s polar hydroxyls .
Physicochemical Properties
Solubility :
- Compound A is highly water-soluble due to its extensive hydroxylation, whereas Compound D ’s benzoyloxy group reduces aqueous solubility .
- Compound B and C exhibit moderate solubility, influenced by their chromenylium ions’ charge-dependent behavior .
Stability :
- The glycosidic bonds in Compound A may be susceptible to acidic hydrolysis, whereas Compound B ’s chromenylium core could degrade under alkaline conditions .
Preparation Methods
Hydroxymethylation and Polyhydroxylation
- Introduction of hydroxymethyl groups (-CH2OH) at specific oxane ring positions is typically achieved through selective oxidation or reduction steps on sugar precursors.
- Maintaining stereochemical integrity during these transformations requires mild reaction conditions and careful choice of reagents.
Purification and Characterization
- Purification involves chromatographic techniques such as preparative HPLC or flash chromatography to separate desired isomers.
- Structural confirmation uses NMR spectroscopy (1D and 2D), mass spectrometry, and sometimes X-ray crystallography.
Hypothetical Preparation Workflow (Based on Analogous Literature)
| Step | Description | Typical Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Protection of starting monosaccharides | Acetylation (Ac2O, pyridine) or benzylation | Protect non-reactive hydroxyl groups |
| 2 | Synthesis of phenylmethoxy sugar intermediate | O-Benzylation with benzyl bromide, base | Introduce phenylmethoxy group |
| 3 | Activation of sugar donor | Formation of trichloroacetimidate or thioglycoside | Enables glycosylation |
| 4 | Glycosylation with acceptor sugar | Lewis acid catalysis (e.g., BF3·OEt2) | Form glycosidic bonds with stereocontrol |
| 5 | Deprotection | Hydrogenolysis (Pd/C) or acidic/basic hydrolysis | Remove protecting groups without degrading molecule |
| 6 | Purification | Preparative HPLC, crystallization | Isolate pure compound |
| 7 | Characterization | NMR, MS, IR | Confirm structure and purity |
Research Findings and Data Summary
- No direct experimental preparation methods or detailed synthetic protocols for this compound were found in major chemical databases such as PubChem or related scientific literature up to the current date.
- The compound’s complexity suggests that its preparation would require multi-step organic synthesis with advanced carbohydrate chemistry techniques.
- Analogous compounds with similar sugar moieties and phenylmethoxy substitutions have been synthesized using classical glycosylation strategies and protecting group manipulations, which can serve as a conceptual guide.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound with high purity?
- Methodological Answer : Synthesis requires precise control of glycosylation steps due to the compound’s multiple hydroxyl and methoxy groups. A stepwise approach, as described in triazine-mediated coupling reactions (e.g., using trichlorotriazine derivatives for regioselective substitutions), can minimize side products . Purification via reversed-phase HPLC (RP-HPLC) or size-exclusion chromatography is critical, as highlighted in protocols for similar glycosides . Monitor reaction progress using LC-MS to confirm intermediate structures.
Q. How can the compound’s structural integrity be validated post-synthesis?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D-COSY) to resolve stereochemistry and confirm substituent positions. For example, the anomeric proton signals in the δ 4.5–5.5 ppm range are diagnostic for glycosidic linkages . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+Na]⁺ or [M-H]⁻ ions). Cross-reference with PubChem data for analogous compounds to confirm spectral matches .
Q. What storage conditions are optimal to maintain stability?
- Methodological Answer : Store in airtight, light-resistant containers at -20°C to prevent hydrolysis of glycosidic bonds. Desiccants (e.g., silica gel) are recommended to avoid moisture-induced degradation, as noted in safety data sheets for structurally related oxane derivatives . Regular stability testing under accelerated conditions (e.g., 40°C/75% RH for 1 month) can predict shelf-life .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from variations in compound purity, assay conditions, or cellular models. Standardize protocols using validated reference standards (e.g., USP-grade reagents) and replicate experiments in multiple cell lines . For example, conflicting anticancer activity reports (e.g., IC₅₀ values) can be addressed by comparative dose-response studies with controls like doxorubicin . Statistical meta-analysis of published data may identify confounding variables .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with enzymes like glycosyltransferases or kinases. Focus on the phenylmethoxy and hydroxyl groups as potential hydrogen-bond donors/acceptors. Validate predictions with SPR (surface plasmon resonance) assays to measure binding affinity (KD) . Use PubChem’s 3D conformer database for initial ligand preparation .
Q. How does the stereochemistry of the oxane rings influence its physicochemical properties?
- Methodological Answer : Stereochemical variations (e.g., axial vs. equatorial hydroxyls) affect solubility and membrane permeability. Compare logP values (via shake-flask or chromatographic methods) of enantiomers synthesized using chiral catalysts . Circular dichroism (CD) spectroscopy can correlate stereochemistry with optical activity, while MD simulations predict solvent-accessible surface areas .
Q. What strategies mitigate challenges in scaling up synthesis for in vivo studies?
- Methodological Answer : Optimize protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyls) to enhance reaction yields during scale-up. Continuous-flow reactors improve efficiency for multi-step syntheses, as demonstrated in triazine-based protocols . Monitor scalability using process analytical technology (PAT) tools like in-line FTIR .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s enzymatic hydrolysis rates?
- Methodological Answer : Variations in enzyme sources (e.g., microbial vs. mammalian glycosidases) and buffer conditions (pH, ionic strength) significantly impact hydrolysis kinetics. Conduct parallel assays with standardized enzymes (e.g., β-glucosidase from Aspergillus niger) and control substrates (e.g., p-nitrophenyl glycosides) . Use Michaelis-Menten kinetics to compare Km and Vmax values across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
